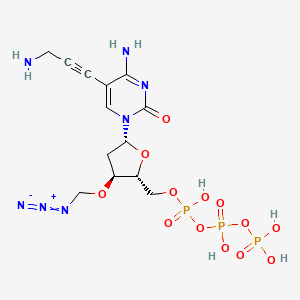
5-Propargylamino-3'-azidomethyl-dCTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propargylamino-3’-azidomethyl-dCTP is a modified nucleotide used primarily in DNA synthesis and sequencing. This compound is a nucleoside molecule that plays a crucial role in next-generation sequencing (NGS) technologies, which are essential for various genomic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-3’-azidomethyl-dCTP involves multiple steps, including the incorporation of an azide group and a propargylamino group. The azide group allows the compound to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). The propargylamino group is introduced to facilitate the incorporation of the compound into DNA strands during sequencing .
Industrial Production Methods
Industrial production of 5-Propargylamino-3’-azidomethyl-dCTP typically involves large-scale chemical synthesis using automated synthesizers. These methods ensure high purity and yield, which are critical for its application in scientific research and commercial DNA sequencing .
Chemical Reactions Analysis
Types of Reactions
5-Propargylamino-3’-azidomethyl-dCTP undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN.
Major Products Formed
The major products formed from these reactions are triazole-linked compounds, which are stable and can be used for further biochemical applications .
Scientific Research Applications
5-Propargylamino-3’-azidomethyl-dCTP has a wide range of applications in scientific research:
DNA Synthesis and Sequencing: It is used as a building block for preparing fluorescent conjugates in next-generation sequencing (NGS). .
Click Chemistry: The azide group enables the compound to participate in click chemistry reactions, which are useful for labeling and tracking biomolecules.
Biological Research: It is used in studies involving DNA replication and repair, as well as in the development of new diagnostic tools
Mechanism of Action
The mechanism of action of 5-Propargylamino-3’-azidomethyl-dCTP involves its incorporation into DNA strands during synthesis. The azide group is chemically blocked by substituting the 3’-OH group with a 3’-o-azidomethyl group, preventing the polymerase from incorporating more than one nucleotide per cycle. Upon incorporation, a fluorescence signal is measured, and the chemical blockade is removed to allow for the next cycle of nucleotide addition .
Comparison with Similar Compounds
Similar Compounds
5-Propargylamino-3’-azidomethyl-dUTP: Similar in structure and function, used in DNA synthesis and sequencing.
5-Propargylamino-dCTP: Lacks the azide group but is used for similar applications in DNA labeling and synthesis.
Uniqueness
5-Propargylamino-3’-azidomethyl-dCTP is unique due to its dual functional groups (azide and propargylamino), which allow it to participate in both DNA synthesis and click chemistry reactions. This dual functionality makes it highly versatile for various biochemical and genomic applications .
Properties
Molecular Formula |
C13H20N7O13P3 |
|---|---|
Molecular Weight |
575.26 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C13H20N7O13P3/c14-3-1-2-8-5-20(13(21)18-12(8)15)11-4-9(29-7-17-19-16)10(31-11)6-30-35(25,26)33-36(27,28)32-34(22,23)24/h5,9-11H,3-4,6-7,14H2,(H,25,26)(H,27,28)(H2,15,18,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 |
InChI Key |
SHCGONLEPWBTFI-HBNTYKKESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
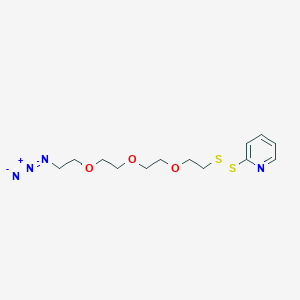
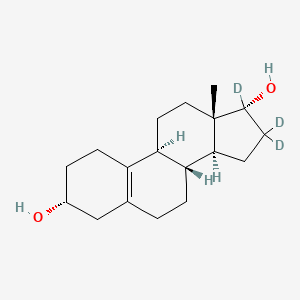

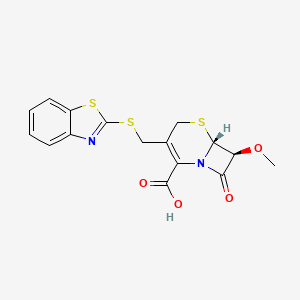
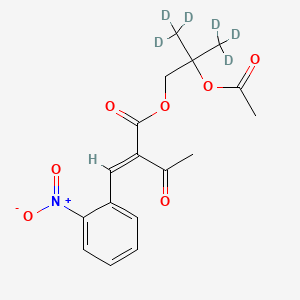
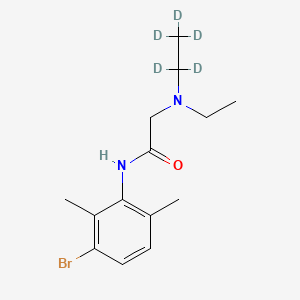
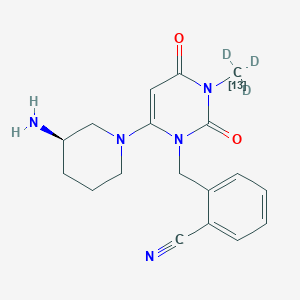
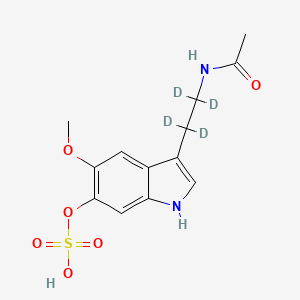


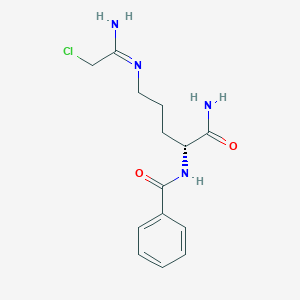
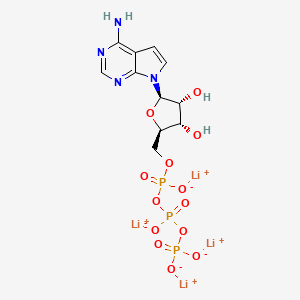
![(E)-6-[(3S,7S,10S,13R,14R)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoic acid](/img/structure/B12426186.png)
